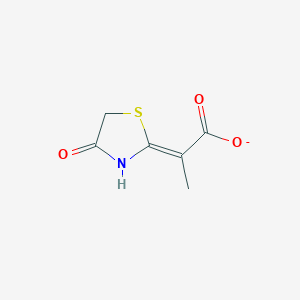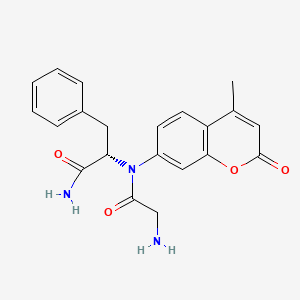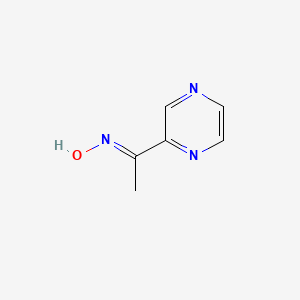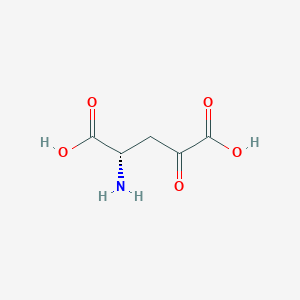
4-Oxo-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-L-glutamic acid is a derivative of the amino acid glutamic acid It is characterized by the presence of a keto group (C=O) at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-L-glutamic acid can be achieved through several methods. One common approach involves the oxidation of L-glutamic acid using specific oxidizing agents under controlled conditions. For instance, L-glutamic acid can be oxidized using hydrogen peroxide in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts and enzymatic processes. These methods are preferred due to their efficiency and selectivity. For example, the enzyme L-glutamate oxidase can catalyze the conversion of L-glutamic acid to this compound .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced to form L-glutamic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: L-glutamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-Oxo-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as L-glutamate oxidase, leading to the production of 2-oxoglutarate, ammonia, and hydrogen peroxide . These products can then participate in various metabolic pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
4-Oxo-L-glutamic acid can be compared with other similar compounds such as:
L-glutamic acid: The parent compound, which lacks the keto group.
2-Oxoglutarate: Another derivative of glutamic acid, involved in the TCA cycle.
Pemetrexed: A drug that contains a modified glutamic acid moiety and is used in cancer treatment.
The uniqueness of this compound lies in its specific structural modification, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
28283-33-2 |
|---|---|
Molecular Formula |
C5H7NO5 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
(2S)-2-amino-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H7NO5/c6-2(4(8)9)1-3(7)5(10)11/h2H,1,6H2,(H,8,9)(H,10,11)/t2-/m0/s1 |
InChI Key |
NXTHZBADARDKFK-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


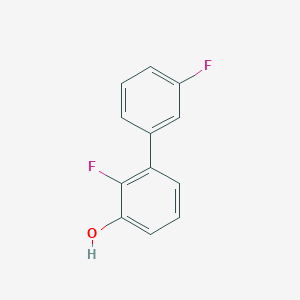
![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B15252424.png)
![4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15252428.png)
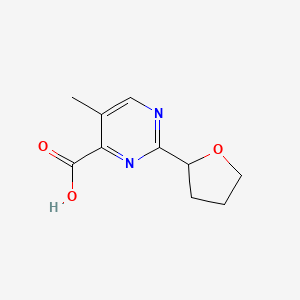
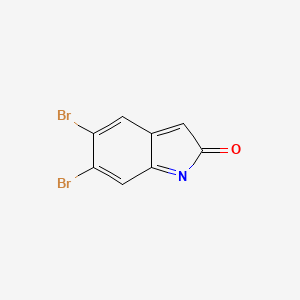
![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol](/img/structure/B15252474.png)
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B15252478.png)

![Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252491.png)

![Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252503.png)
